2-(4-Vinylphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUARPCSZQNJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance Within Styrenic Monomer Chemistry
2-(4-Vinylphenyl)ethanol belongs to a class of molecules known as functionalized styrenic monomers. These are styrene (B11656) derivatives that possess an additional reactive group, in this case, a hydroxyl (-OH) group, attached to the phenyl ring via an ethyl spacer. tandfonline.comresearchgate.net This dual functionality—a polymerizable vinyl group and a modifiable hydroxyl group—is the cornerstone of its importance in modern polymer science. tandfonline.com
The presence of the hydroxyl group imparts hydrophilicity, a property not typically associated with standard polystyrene. tandfonline.com This opens up avenues for creating polymers with improved characteristics such as better adhesion, biocompatibility, and the ability to act as surfactants or compatibilizers in polymer blends. tandfonline.comresearchgate.net The vinyl group, on the other hand, readily participates in various polymerization techniques, including controlled radical polymerization and anionic polymerization, allowing for the precise construction of well-defined polymer architectures. afinitica.comacs.org
Role in the Synthesis of Advanced Polymeric Materials
The unique structure of 2-(4-vinylphenyl)ethanol makes it a valuable building block for a wide range of advanced polymeric materials. Its ability to be incorporated into polymers through its vinyl group, while retaining the reactive hydroxyl group for subsequent chemical modifications, is a key advantage. tandfonline.comafinitica.com
One of the primary applications is in the creation of functional polymers. The hydroxyl groups along the polymer backbone can be used as anchor points for grafting other molecules, leading to the formation of graft copolymers. tandfonline.comresearchgate.net These materials can be designed to have specific properties for applications in areas like drug delivery, tissue engineering, and as specialized coatings. actascientific.comscispace.com
Furthermore, the hydroxyl functionality allows for the synthesis of amphiphilic block copolymers. afinitica.com These polymers, containing both hydrophobic (polystyrene) and hydrophilic (poly(this compound)) segments, can self-assemble in solution to form nano-sized structures like micelles, which have potential uses in nanotechnology and biomedical fields. tandfonline.com
Living anionic polymerization of a protected form of this compound, followed by deprotection, yields well-defined poly(this compound) with controlled molecular weights and narrow molecular weight distributions. afinitica.com This technique also allows for the synthesis of block copolymers with other monomers like styrene (B11656) or α-methylstyrene, further expanding the library of accessible advanced polymeric materials. afinitica.com
Interactive Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 45966-73-2 | C10H12O | 148.205 |
| Styrene | 100-42-5 | C8H8 | 104.15 |
| 4-Vinylbenzoic acid | 1075-49-6 | C9H8O2 | 148.16 |
| 1-(4-Vinylphenyl)ethanol | 45966-73-2 | C10H12O | 148.20 |
| 4-Chloromethylstyrene | 1592-20-7 | C9H9Cl | 152.62 |
| 4-Bromostyrene (B1200502) | 2039-82-9 | C8H7Br | 183.05 |
| Poly(vinyl alcohol) | 9002-89-5 | (C2H4O)n | Varies |
Historical Context of Functionalized Styrenic Monomers
The development of functionalized styrenic monomers is an extension of the broader history of styrene (B11656) and polystyrene, which dates back to the 19th century. wikipedia.org Initially, research focused on the polymerization of styrene itself, leading to the large-scale production of polystyrene, a versatile but relatively simple thermoplastic. tandfonline.com
The drive to create polymers with more sophisticated properties and functionalities led chemists to explore the synthesis of styrene derivatives. The introduction of functional groups onto the styrene molecule was a significant step forward, allowing for the creation of polymers with tailored chemical and physical characteristics. mdpi.comrsc.org
Early methods for producing functionalized styrenic monomers often involved multi-step synthetic routes. researchgate.net A significant advancement came with the use of Grignard reactions, which provided a more direct pathway to synthesizing hydroxyl-functionalized styrenic monomers, including those similar in structure to 2-(4-vinylphenyl)ethanol. tandfonline.comresearchgate.net The synthesis of bifunctional monomers, possessing both a vinyl and a hydroxyl group, was a key development that enabled the creation of new polymeric structures like random and graft copolymers. tandfonline.comresearchgate.net
The advent of living polymerization techniques, particularly anionic polymerization pioneered by Michael Szwarc in the mid-20th century, revolutionized the field. advancedsciencenews.comwikipedia.org These methods provided unprecedented control over polymer architecture, allowing for the synthesis of well-defined block copolymers and end-functionalized polymers from protected functional monomers. afinitica.comacs.org This level of control has been crucial for the development of the advanced polymeric materials discussed previously.
Overview of Research Directions for 2 4 Vinylphenyl Ethanol
Established Synthetic Pathways to this compound
The synthesis of this compound can be achieved through various established organic chemistry reactions. These pathways are primarily distinguished by their starting materials and the types of chemical transformations involved.
Grignard Reagent-Mediated Syntheses
A prominent and effective method for synthesizing this compound involves the use of a Grignard reagent. This organometallic reaction provides a direct route to forming the carbon-carbon bond necessary to construct the ethanol (B145695) side chain on the vinylphenyl scaffold.
The synthesis begins with the preparation of the Grignard reagent, 4-vinylphenylmagnesium bromide, from the reaction of 4-bromostyrene (B1200502) with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). researchgate.net It is crucial to control the stoichiometry, as an excess of magnesium can lead to side reactions. researchgate.net
This Grignard reagent is then reacted with ethylene (B1197577) oxide. google.commissouri.edu The nucleophilic carbon of the 4-vinylphenyl group attacks one of the electrophilic carbon atoms of the ethylene oxide ring, causing the ring to open. missouri.eduresearchgate.net This step forms a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid (hydrolysis) protonates the alkoxide to yield the final product, this compound, a primary alcohol. google.commissouri.eduresearchgate.net This reaction is a classic example of a Grignard reagent adding two carbon atoms to the organic framework. google.com
| Reaction Step | Reactants | Reagents/Solvents | Product |
| Grignard Formation | 4-Bromostyrene, Magnesium | Tetrahydrofuran (THF) | 4-Vinylphenylmagnesium bromide |
| Ring Opening | 4-Vinylphenylmagnesium bromide, Ethylene oxide | Ether Solvent | Magnesium alkoxide intermediate |
| Hydrolysis | Magnesium alkoxide intermediate | Aqueous Acid (e.g., H₃O⁺) | This compound |
Alternative Organic Synthesis Routes
Beyond Grignard-based methods, other synthetic strategies have been developed. A notable alternative involves the reduction of 4-vinylphenylacetic acid or its esters. This pathway begins with a commercially available and isomerically pure starting material, 4-vinylbenzyl chloride. electronicsandbooks.com
The synthesis of 4-vinylphenylacetic acid from 4-vinylbenzyl chloride can be achieved via a two-step process involving the formation of a nitrile intermediate followed by hydrolysis. electronicsandbooks.com The resulting 4-vinylphenylacetic acid can then be selectively reduced to this compound. This reduction requires a reagent that can convert a carboxylic acid to an alcohol without affecting the reactive vinyl group. Common reagents for this selective transformation include borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF), or using sodium borohydride (B1222165) in combination with an activating agent. researchgate.net While catalytic hydrogenation (e.g., H₂/Pd) is a common reduction method, it would likely reduce both the carboxylic acid and the vinyl group, yielding 4-ethylphenylacetic acid, and is therefore unsuitable for this specific transformation. smolecule.com
Synthesis of Functionalized Derivatives for Polymerization
For applications in polymer science, the hydroxyl group of this compound is often protected. This protection prevents the acidic proton of the alcohol from interfering with anionic polymerization catalysts. Silyl (B83357) ethers are commonly employed as protecting groups due to their stability during polymerization and the ease of their subsequent removal.
Preparation of Silyl-Protected this compound Monomers
The conversion of this compound into silyl-protected monomers is a critical step for its use in living anionic polymerization. This protection strategy allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. smolecule.com
The trimethylsilyl (B98337) (TMS) ether of this compound serves as a valuable monomer for creating polymers that can be deprotected to yield poly[this compound]. smolecule.commarquette.edursc.org The synthesis of 2-(4-vinylphenyl)ethoxy-(trimethyl)silane is typically achieved by reacting this compound with a silylating agent.
A common procedure involves treating the alcohol with chlorotrimethylsilane (B32843) in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF). smolecule.com The imidazole acts as a catalyst and an acid scavenger. This method provides the desired silyl-protected monomer in excellent to near-quantitative yields. smolecule.com The resulting monomer is stable and can be readily polymerized using anionic initiators. smolecule.commarquette.edu
| Reactant | Silylating Agent | Catalyst/Solvent | Product |
| This compound | Chlorotrimethylsilane | Imidazole / DMF | 2-(4-Vinylphenyl)ethoxy-(trimethyl)silane |
For enhanced stability, the tert-butyldimethylsilyl (TBDMS) group is often preferred over the TMS group as a protecting group for alcohols. electronicsandbooks.com The TBDMS ether of this compound is a key monomer for the anionic living polymerization to produce well-defined poly[this compound]. libretexts.orggoogle.com
The synthesis of the TBDMS ether follows a similar procedure to the TMS ether. libretexts.org this compound is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is effectively carried out using imidazole as a catalyst in a solvent such as dimethylformamide (DMF) at room temperature. electronicsandbooks.com This method, pioneered by E.J. Corey, provides a mild and high-yielding route to the TBDMS-protected monomer, which is stable to the basic conditions of anionic polymerization. electronicsandbooks.com
| Reactant | Silylating Agent | Catalyst/Solvent | Product |
| This compound | tert-Butyldimethylsilyl chloride | Imidazole / DMF | tert-Butyldimethylsilyl ether of this compound |
Other Protective Group Strategies
Beyond the widely employed silyl ethers, other protecting groups can be utilized for the hydroxyl group of this compound. These alternatives can be advantageous in scenarios where silyl ethers may be labile or when orthogonal protection schemes are required. Common strategies include the use of acetals, such as tetrahydropyranyl ethers, and benzyl (B1604629) ethers.
Tetrahydropyranyl (THP) Ethers
The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols. wikipedia.orgorganic-chemistry.org The protection of an alcohol as a THP ether involves its reaction with 3,4-dihydropyran (DHP) under acidic catalysis. wikipedia.org This forms a tetrahydropyranyl ether, which is stable to a wide range of non-acidic conditions, including those involving organometallic reagents and hydrides. organic-chemistry.org
Reaction Scheme for THP Protection and Deprotection:
Protection: this compound reacts with 3,4-dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 2-(4-vinylphenyl)ethyl tetrahydropyranyl ether.
Deprotection: The resulting THP ether is treated with a mild aqueous acid to regenerate this compound.
One of the main drawbacks of using the THP protecting group is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral. organic-chemistry.org
Benzyl (Bn) Ethers
Benzyl ethers offer a robust alternative for protecting alcohols. The benzyl group is generally stable to both acidic and basic conditions, making it suitable for a wide array of synthetic transformations. organic-chemistry.org The formation of a benzyl ether can be accomplished through a Williamson ether synthesis, where the alkoxide of the alcohol reacts with a benzyl halide. organic-chemistry.org
Deprotection of benzyl ethers is most commonly achieved by catalytic hydrogenation, which cleaves the benzyl group to yield the free alcohol and toluene. organic-chemistry.org This method is particularly useful when other functional groups in the molecule are sensitive to acidic or basic conditions. For substrates that are not stable to basic conditions for the initial protection, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org
While specific examples for this compound are not prevalent in the literature, the general utility of benzyl ethers for alcohol protection is well-established.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Tetrahydropyranyl (THP) Ether | 3,4-Dihydropyran, Acid Catalyst (e.g., p-TsOH) | Mild Aqueous Acid | Stable to bases, organometallics, and hydrides. Labile to acid. |
| Benzyl (Bn) Ether | NaH, Benzyl Bromide or Benzyl Trichloroacetimidate, Acid | H₂, Pd/C (Catalytic Hydrogenation) | Stable to most acidic and basic conditions. |
Green Chemistry Approaches in Monomer Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its precursors, these principles can be applied by utilizing bio-based feedstocks and employing biocatalytic methods.
The synthesis of styrenic monomers, in general, is an area where green chemistry is making significant inroads. Traditional methods often rely on petroleum-based starting materials and harsh reaction conditions. A key strategy in greening the synthesis of these monomers is the use of renewable resources. rsc.org
For instance, lignin (B12514952), a complex aromatic polymer found in plant cell walls, is a promising renewable source of aromatic platform chemicals. rsc.org Through various depolymerization techniques, lignin can be broken down into valuable aromatic precursors. One such precursor is ferulic acid, which can be decarboxylated to produce 4-vinylguaiacol. nih.govnih.gov While not a direct precursor to this compound, this demonstrates the potential of bio-based routes to functionalized styrenes. The biotransformation of lignin-derived aromatic compounds into 4-vinylphenol (B1222589) derivatives is an active area of research, offering a sustainable pathway to these valuable monomers. rsc.org
Another approach involves the use of biocatalysis, where enzymes are used to perform chemical transformations. Biocatalytic processes often offer high selectivity under mild reaction conditions, reducing energy consumption and waste generation. For example, the biotransformation of cinnamyl alcohol by certain fungi has been shown to produce 2-phenylethanol (B73330), a structurally related compound. redalyc.org While a direct biocatalytic route to this compound from a simple precursor has not been extensively documented, the enzymatic reduction of corresponding ketones to chiral alcohols is a well-established green methodology. scialert.netrsc.org This suggests the potential for developing an enzymatic process for the synthesis of this compound or its chiral derivatives.
The enzymatic acetylation of 2-phenylethanol is another example of a biocatalytic transformation that could potentially be adapted for the modification of this compound. researchgate.net
| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |
| Bio-based Feedstocks | Utilization of renewable resources like lignin to produce aromatic platform chemicals. rsc.org | Synthesis of precursors like 4-vinylphenol from lignin-derived ferulic acid. rsc.orgnih.gov |
| Biocatalysis | Use of enzymes to catalyze specific chemical reactions under mild conditions. | Potential for stereoselective reduction of a corresponding ketone to form chiral this compound. scialert.netrsc.org |
Living Anionic Polymerization of this compound Derivatives
The living anionic polymerization of this compound requires the protection of the hydroxyl group to prevent unwanted side reactions. A common strategy is to convert the hydroxyl group into a silyl ether, such as a tert-butyldimethylsilyl ether. scispace.com These protected monomers can then undergo living anionic polymerization to form "living polymers" with stable carbanionic chain ends. Subsequent deprotection of the silyl groups yields poly[this compound] with the desired molecular weights and narrow molecular weight distributions. afinitica.com
Mechanism and Kinetics of Living Anionic Polymerization
The mechanism of living anionic polymerization is characterized by the absence of termination and chain transfer reactions. wikipedia.orgsemanticscholar.org The process involves two main steps: initiation and propagation. semanticscholar.org
Initiation: This step involves the addition of a nucleophilic initiator to the monomer, creating a carbanionic active center. wikipedia.orgyoutube.com For the polymerization to be well-controlled, the rate of initiation should be as fast as or faster than the rate of propagation. semanticscholar.org This ensures that all polymer chains start growing at approximately the same time, leading to a narrow molecular weight distribution. semanticscholar.org
Propagation: The carbanionic chain end then attacks subsequent monomer molecules in a sequential manner. youtube.com This process continues until all the monomer is consumed. dspaces.org The propagating species in anionic polymerization are ion pairs, which can exist in different states of aggregation and solvation depending on the solvent and counterion. uni-bayreuth.de
The kinetics of living anionic polymerization are often straightforward, with the rate of polymerization being first order with respect to both monomer and initiator concentrations. youtube.comdspaces.org The number-average molecular weight of the resulting polymer can be predicted based on the molar ratio of the monomer to the initiator and the monomer conversion. semanticscholar.org
Role of Initiator Systems and Countercations
The choice of initiator and the associated countercation plays a crucial role in controlling the polymerization process. Different initiator systems exhibit varying reactivities and have specific applications.
Oligo(α-methylstyryl)lithium and -potassium are effective initiators for the anionic polymerization of various styrene (B11656) derivatives. acs.orgresearchgate.net These initiators are often used in tetrahydrofuran (THF) at low temperatures, such as -78°C, to ensure a controlled polymerization. acs.org For instance, the anionic polymerization of several (alkynyl)styrenes with oligo(α-methylstyryl)dipotassium in THF at -78°C proceeded quantitatively to yield polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn = 1.03–1.15). acs.org
Diphenylmethyl potassium (DPM-K) is considered a weak initiator and has been successfully employed in the anionic polymerization of monomers that are prone to side reactions. researchgate.net Its lower nucleophilicity can help to avoid unwanted reactions with functional groups present in the monomer. researchgate.net For example, the anionic polymerization of 2-(4-vinylphenyl)pyridine using DPM-K as an initiator proceeded to 100% yield within 150 minutes at -78°C, resulting in a polymer with a narrow molecular weight distribution (below 1.1). researchgate.net
sec-Butyllithium (B1581126) (s-BuLi) is a commonly used organolithium initiator in anionic polymerization. wikipedia.orgchemeurope.com It is more basic and sterically hindered than n-butyllithium. chemeurope.com In the polymerization of certain functionalized monomers, s-BuLi can be used in combination with additives to prevent side reactions. For instance, the polymerization of 2-(4-vinylphenyl)pyridine was successfully achieved using a complex of s-BuLi with lithium chloride (LiCl) at -45°C, although the reaction took 72 hours to complete and yielded a polymer with a relatively broad molecular weight distribution (Mw/Mn = 1.15). researchgate.net The addition of LiCl helps to control the polymerization by coordinating with the monomer. researchgate.net
The table below summarizes the performance of different initiator systems in the anionic polymerization of functionalized styrene derivatives.
| Initiator System | Monomer | Solvent | Temperature (°C) | Polymerization Time | Yield (%) | Mw/Mn | Reference |
| Oligo(α-methylstyryl)dipotassium | (3,3-Dimethyl-1-butynyl)styrenes | THF | -78 | 0.5 h | Quantitative | 1.03–1.15 | acs.org |
| Diphenylmethyl potassium (DPM-K) | 2-(4-Vinylphenyl)pyridine | THF | -78 | 150 min | 100 | < 1.1 | researchgate.net |
| sec-Butyllithium (s-BuLi)/LiCl | 2-(4-Vinylphenyl)pyridine | THF | -45 | 72 h | 100 | 1.15 | researchgate.net |
Solvent Effects and Temperature Optimization in Polymerization
The choice of solvent and the polymerization temperature are critical parameters that significantly influence the kinetics and control of living anionic polymerization.
Polar solvents, such as tetrahydrofuran (THF), are commonly used in anionic polymerization because they solvate the cation, leading to a faster propagation rate. uni-bayreuth.deresearchgate.net The rate of anionic polymerization of styrene is significantly faster in polar solvents compared to nonpolar solvents like benzene (B151609) or cyclohexane. uni-bayreuth.de However, to control the high reactivity in polar solvents and prevent side reactions, polymerizations are often carried out at low temperatures, such as -78°C. researchgate.net
Temperature optimization is crucial for achieving a well-controlled polymerization. Low temperatures are generally preferred to minimize side reactions and ensure the stability of the living anionic chain ends. researchgate.netresearchgate.net For example, the living polymer of 1,4-divinylbenzene (B89562) was found to be unstable at -78°C over longer periods but was very stable at -95°C. researchgate.net In some cases, higher temperatures can be used, but this often requires careful selection of the initiator and monomer to avoid loss of control. elsevierpure.com The effect of solvent and temperature on the polymerization is summarized in the table below.
| Solvent | Temperature (°C) | Effect on Polymerization | Reference |
| Tetrahydrofuran (THF) | -78 | Fast propagation, requires low temperature for control | researchgate.netresearchgate.net |
| Cyclohexane | Room Temperature | Slower propagation, less control over initiation | uni-bayreuth.de |
| Tetrahydrofuran (THF) | -95 | Increased stability of living polymer chains | researchgate.net |
Control over Molecular Weight and Polydispersity
Achieving precise control over molecular weight and maintaining a narrow molecular weight distribution (low polydispersity index, PDI) are hallmarks of a controlled polymerization process. For monomers like this compound, the presence of the hydroxyl group can interfere with certain polymerization mechanisms. To circumvent this, a common strategy is to protect the hydroxyl group prior to polymerization.
Anionic polymerization of silyl-protected this compound has been shown to be a "living" process. afinitica.com This "living" nature allows for the synthesis of polymers with predictable molecular weights, determined by the ratio of monomer to initiator, and low polydispersity. The living polymer chains can further initiate the polymerization of other monomers, such as styrene or α-methylstyrene, leading to the formation of well-defined block copolymers. afinitica.com
| Polymerization Method | Monomer | Key Features | Resulting Polymer |
| Anionic Polymerization | Silyl-protected this compound | "Living" polymerization, predictable molecular weight, low PDI | Well-defined homopolymers and block copolymers |
Controlled Radical Polymerization of this compound (or Analogues)
Controlled radical polymerization (CRP) techniques offer a robust alternative for polymerizing a wide range of monomers under less stringent conditions than anionic polymerization.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be used to synthesize polymers with controlled molecular weights and narrow distributions. nyu.edumdpi.com The key to RAFT polymerization is the use of a chain transfer agent (CTA), which reversibly deactivates the growing polymer chains, allowing for controlled growth.
For monomers with functional groups, such as the hydroxyl group in this compound, protection is often employed to prevent side reactions. The RAFT polymerization of silyl-protected styrene derivatives has been successfully demonstrated. mdpi.com This approach allows for the synthesis of well-defined polymers that can be later deprotected to reveal the functional hydroxyl groups. The choice of the RAFT agent is crucial and depends on the reactivity of the monomer. sigmaaldrich.com
| Polymerization Technique | Monomer | Key Features | Resulting Polymer Architecture |
| RAFT Polymerization | Silyl-protected this compound | Controlled molecular weight, low PDI, tolerant to functional groups (when protected) | Linear homopolymers, block copolymers |
Atom Transfer Radical Polymerization (ATRP) Considerations
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that relies on a transition metal catalyst to control the polymerization process. youtube.com However, the direct ATRP of styrenic monomers containing acidic protons, such as the hydroxyl group in this compound, can be problematic. The hydroxyl group can interfere with the catalyst complex, leading to a loss of control over the polymerization. cmu.educmu.edu
To overcome this challenge, a protection strategy is typically employed. The hydroxyl group of this compound can be protected, for instance, as a silyl ether. cmu.edu This protected monomer can then be polymerized via ATRP to yield a well-defined polymer. Subsequent deprotection regenerates the hydroxyl groups, resulting in poly[this compound] with a controlled structure. The use of functional initiators in ATRP can also introduce hydroxyl groups at the chain ends of polymers. cmu.educmu.edu
Homopolymerization of this compound and its Protected Forms
Synthesis of Poly[this compound] with Controlled Architectures
The ability to control polymerization allows for the synthesis of polymers with various architectures beyond simple linear chains. Using techniques like anionic polymerization or CRP of protected this compound, it is possible to create more complex structures. afinitica.comcmu.edu
For example, block copolymers can be synthesized by sequentially adding different monomers to a living polymer chain. afinitica.com This has been demonstrated with the anionic polymerization of silyl-protected this compound, followed by the addition of styrene or α-methylstyrene. afinitica.com Similarly, ATRP and RAFT can be used to synthesize block copolymers by using a macroinitiator or by sequential monomer addition. mdpi.comcmu.edu These controlled architectures are crucial for tailoring the properties of the final material.
Copolymerization and Block Copolymerization Strategies
The presence of a hydroxyl group in this compound (VPE) offers a valuable site for post-polymerization modification, but it also presents challenges for certain polymerization techniques, particularly living anionic polymerization. To overcome these challenges, a common and effective strategy involves the protection of the hydroxyl group before polymerization, followed by deprotection of the resulting polymer. A widely used protecting group is the tert-butyldimethylsilyl (TBDMS) ether, which is stable under anionic polymerization conditions and can be readily removed afterward. The protected monomer is referred to as 2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether (VPETBDMS).
Block Copolymerization with Diverse Monomers (e.g., Styrene, Isoprene (B109036), Methyl Methacrylate)
The living nature of anionic polymerization of protected VPE allows for the sequential addition of other monomers to create well-defined block copolymers. This technique enables the synthesis of materials with tailored properties by combining the characteristics of different polymer segments.
Styrene: Block copolymers of VPETBDMS and styrene (St) can be synthesized by the sequential anionic polymerization of the two monomers. Typically, styrene is polymerized first using an initiator like sec-butyllithium (sec-BuLi) in a nonpolar solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C). polymersource.ca After the complete consumption of styrene, a solution of VPETBDMS is introduced to the living polystyryl anions, leading to the formation of a poly(styrene-b-(2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether)) (PS-b-PVPETBDMS) diblock copolymer. The hydroxyl functionality can then be regenerated by acid-catalyzed hydrolysis to yield poly(styrene-b-2-(4-vinylphenyl)ethanol) (PS-b-PVPE).
Isoprene: Similar to styrene, block copolymers with isoprene (Ip) can be prepared. The living anionic polymerization of isoprene is initiated, and upon its completion, the protected VPE monomer is added. This results in the formation of poly(isoprene-b-(2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether)). Subsequent deprotection yields the final poly(isoprene-b-2-(4-vinylphenyl)ethanol) block copolymer, combining the elastomeric properties of the polyisoprene block with the functional nature of the PVPE block.
Methyl Methacrylate (B99206): The synthesis of block copolymers containing methyl methacrylate (MMA) and styrenic monomers via anionic polymerization requires a specific sequence of monomer addition due to the significant difference in the reactivity and basicity of their respective propagating anions. polymersource.ca The styrenic monomer (VPETBDMS) must be polymerized first. The less reactive styryl anion can initiate the polymerization of the more electrophilic MMA. However, the reverse sequence is not feasible as the polymethacrylate (B1205211) anion is not basic enough to initiate the polymerization of a styrenic monomer. To ensure a successful crossover reaction without side reactions, the living poly(VPETBDMS) chain end is often "capped" with a small amount of a monomer like 1,1-diphenylethylene (B42955) (DPE) before the addition of MMA. polymersource.ca This capping moderates the reactivity of the carbanion, leading to a more controlled initiation of the MMA block and resulting in a poly((2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether)-b-methyl methacrylate) block copolymer.
| First Block | Second Block | Capping Agent | Resulting Protected Copolymer |
| Styrene | VPETBDMS | None | PS-b-PVPETBDMS |
| Isoprene | VPETBDMS | None | PIp-b-PVPETBDMS |
| VPETBDMS | Methyl Methacrylate | 1,1-Diphenylethylene | PVPETBDMS-b-PMMA |
Synthesis of Amphiphilic Block Copolymers
Amphiphilic block copolymers contain both a hydrophilic (water-loving) and a hydrophobic (water-repelling) segment. These materials are of significant interest because they can self-assemble in selective solvents to form various nanostructures, such as micelles or vesicles. nih.gov The synthesis of VPE-containing amphiphilic block copolymers leverages the chemical nature of the hydroxyl group.
The general strategy involves the synthesis of a diblock copolymer containing a hydrophobic block and a protected, hydrophobic PVPETBDMS block. For instance, a hydrophobic monomer like styrene is polymerized first, followed by the addition of VPETBDMS to form a completely hydrophobic diblock copolymer (PS-b-PVPETBDMS). polymersource.ca This protected polymer is soluble in nonpolar organic solvents. The amphiphilic character is then induced by the selective removal of the TBDMS protecting group. This deprotection step converts the hydrophobic PVPETBDMS block into a hydrophilic PVPE block, containing the polar hydroxyl groups. The resulting PS-b-PVPE is an amphiphilic block copolymer. scielo.br
In aqueous environments, these copolymers self-assemble to minimize unfavorable interactions between the hydrophobic block and water. The hydrophobic polystyrene blocks typically form the core of a micelle, while the hydrophilic PVPE blocks form the outer corona, stabilizing the structure in the aqueous medium. nih.gov
Formation of Star-Branched and Other Complex Macromolecular Architectures
Beyond linear block copolymers, VPE can be incorporated into more complex macromolecular architectures, such as star-branched polymers. Star polymers consist of several linear polymer chains (arms) linked to a central core. nih.gov
One common method for synthesizing star polymers is the "core-first" approach. This involves using a multifunctional initiator that can simultaneously initiate the growth of multiple polymer chains. For VPE-containing star polymers, a protected monomer (VPETBDMS) is polymerized from a multifunctional initiator.
Alternatively, a "linking" method can be employed. In this approach, living linear polymer chains of PVPETBDMS are prepared first via anionic polymerization. These living chains are then reacted with a multifunctional linking agent, such as a compound with multiple reactive sites (e.g., divinylbenzene (B73037) or silicon tetrachloride). This reaction couples the linear arms together to form a star-shaped polymer. The number of arms in the resulting star polymer is determined by the functionality of the linking agent and the reaction stoichiometry. researchgate.net After the formation of the star architecture, the TBDMS protecting groups can be removed to yield a star polymer with hydrophilic PVPE arms. These functional star polymers exhibit unique solution properties, such as a lower hydrodynamic volume compared to their linear counterparts of the same molecular weight. nih.gov
Side Reactions and Their Mitigation in Polymerization Processes
The successful synthesis of well-defined polymers from this compound requires careful control of the polymerization conditions to prevent undesirable side reactions. The primary source of these complications is the acidic proton of the hydroxyl group.
In living anionic polymerization, which relies on highly reactive carbanionic chain ends, the hydroxyl group can act as a terminating agent. The initiator (e.g., n-butyllithium) or the propagating carbanion can readily abstract the acidic proton from the hydroxyl group. researchgate.net This proton transfer reaction immediately terminates the growing polymer chain, preventing the formation of high molecular weight polymers and leading to a broad molecular weight distribution.
Mitigation Strategies:
The most effective and widely adopted strategy to prevent side reactions involving the hydroxyl group is the use of protecting group chemistry. researchgate.net
Protection: Before polymerization, the hydroxyl group of VPE is converted into a non-acidic functional group that is stable under the intended polymerization conditions. For anionic polymerization, the tert-butyldimethylsilyl (TBDMS) ether is an excellent choice. The reaction of VPE with tert-butyldimethylsilyl chloride in the presence of a base like imidazole yields the protected monomer, 2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether (VPETBDMS). The bulky TBDMS group effectively shields the oxygen atom and lacks an acidic proton.
Polymerization: The protected monomer, VPETBDMS, can then be polymerized in a controlled manner using techniques like living anionic polymerization without the risk of premature termination by the functional group. acs.org This allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity, as well as the creation of complex architectures like block copolymers.
Deprotection: After the polymerization is complete, the original hydroxyl functionality is restored by removing the protecting group. The TBDMS ether linkage is labile under acidic conditions or in the presence of a fluoride (B91410) ion source (e.g., tetrabutylammonium (B224687) fluoride, TBAF). This final deprotection step yields the desired functional polymer, poly(this compound), while preserving the well-defined macromolecular structure achieved during polymerization. acs.org
By employing this protection-polymerization-deprotection sequence, the side reactions associated with the hydroxyl group are effectively circumvented, enabling precise control over the synthesis of VPE-based polymers.
| Side Reaction | Cause | Consequence | Mitigation Strategy |
| Chain Termination | Reaction of initiator or propagating carbanion with the acidic -OH proton. | Prevention of high polymer formation; broad molecular weight distribution. | Protection of the hydroxyl group as a TBDMS ether before polymerization. |
Functional Group Interconversions of the Hydroxyethyl (B10761427) Moiety
The primary alcohol functionality (–CH₂CH₂OH) of this compound can undergo various functional group interconversions, common to primary alcohols. wikipedia.org These transformations are crucial for altering the molecule's properties or for installing protecting groups necessary for subsequent reactions, such as polymerization.
Key interconversions include:
Protection as Silyl Ethers: To prevent the acidic proton of the hydroxyl group from interfering with anionic polymerization, it is often protected. A common strategy is its conversion to a silyl ether, for example, by reacting it with a trialkylsilyl halide. This protection is robust enough to withstand polymerization conditions but can be readily removed afterward by treatment with acid or a fluoride source to regenerate the hydroxyl group on the polymer backbone. afinitica.comacs.orgresearchgate.net
Esterification: The hydroxyl group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters. evitachem.comsmartlabs.co.za For instance, acetylation of poly[this compound] can be achieved using acetic anhydride (B1165640) in the presence of pyridine. afinitica.com This reaction is often used for the characterization of the polymer derived from the monomer. afinitica.com
Etherification: Conversion to ethers can be accomplished via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libguides.com
Conversion to Halides and Sulfonates: The hydroxyl group is a poor leaving group, but it can be converted into a more reactive group to facilitate nucleophilic substitution. libretexts.org Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding alkyl chloride or bromide. Alternatively, it can be converted into a sulfonate ester (e.g., tosylate or mesylate) by reacting with the appropriate sulfonyl chloride. vanderbilt.edu These sulfonates are excellent leaving groups in substitution reactions.
Table 1: Functional Group Interconversions of the Hydroxyethyl Moiety This is an interactive table. Click on the headers to sort the data.
| Transformation | Reagent(s) | Product Functional Group | Reference(s) |
|---|---|---|---|
| Silyl Ether Formation | Trialkylsilyl Halide (e.g., t-Butyldimethylsilyl chloride) | Silyl Ether (-OSiR₃) | afinitica.com, acs.org |
| Esterification | Acetic Anhydride, Pyridine | Acetate Ester (-OCOCH₃) | afinitica.com, evitachem.com |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (-OR) | libguides.com, researchgate.net |
| Conversion to Halide | Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) | Alkyl Halide (-Cl, -Br) | libretexts.org |
Reactivity of the Vinyl Group in Covalent Modifications
The vinyl group (–CH=CH₂) is an electron-rich double bond that serves as a handle for various addition reactions and is the key to the monomer's utility in polymer science.
Anionic Polymerization: A significant application of this compound is its use in producing well-defined polymers with pendant hydroxyethyl groups. acs.orgresearchgate.net Direct anionic polymerization is not feasible due to the acidic hydroxyl proton. Therefore, the monomer is first protected, typically as a silyl ether like 2-(4-vinylphenyl)ethoxy(trialkyl)silane. afinitica.com This protected monomer undergoes living anionic polymerization, initiated by organolithium or organopotassium compounds, to form a 'living polymer' with a predictable molecular weight and narrow molecular weight distribution. afinitica.comacs.org Subsequent deprotection of the silyl groups yields poly[this compound]. afinitica.com
Hydroboration-Oxidation: The vinyl group can undergo hydroboration-oxidation. This two-step reaction involves the addition of a borane reagent (e.g., BH₃ or 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide and a base. masterorganicchemistry.comlibretexts.org This process converts the vinyl group into a primary alcohol, resulting in the formation of the diol 2-(4-(2-hydroxyethyl)phenyl)ethanol. This reaction proceeds with specific regiochemistry (see Section 4.4).
Epoxidation: The double bond can be oxidized to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This reaction yields 2-(4-(oxiran-2-yl)phenyl)ethanol, which contains a reactive three-membered epoxide ring suitable for further nucleophilic ring-opening reactions. orgsyn.org
Table 2: Covalent Modifications of the Vinyl Group This is an interactive table. Click on the headers to sort the data.
| Reaction | Reagent(s) | Product | Key Feature | Reference(s) |
|---|---|---|---|---|
| Anionic Polymerization | 1. Protection (e.g., silylation) 2. Anionic Initiator (e.g., n-BuLi) 3. Deprotection | Poly[this compound] | Forms well-defined polymers | afinitica.com, acs.org, researchgate.net |
| Hydroboration-Oxidation | 1. Borane (BH₃·THF or 9-BBN) 2. H₂O₂, NaOH | 2-(4-(2-hydroxyethyl)phenyl)ethanol | Anti-Markovnikov addition | masterorganicchemistry.com, libretexts.org |
Nucleophilic Reactions Involving the Hydroxyl Functionality
The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it a nucleophile. libguides.com This nucleophilicity is central to reactions such as esterification and etherification.
In these reactions, the alcohol's oxygen atom attacks an electrophilic center. For example, during esterification with an acid chloride, the oxygen attacks the electrophilic carbonyl carbon. libretexts.org While alcohols are generally weak nucleophiles, their reactivity can be significantly enhanced by converting them into their corresponding alkoxides. libguides.com Deprotonation with a strong base (e.g., sodium hydride) generates a much more potent alkoxide nucleophile, which can readily participate in Sₙ2 reactions, such as the Williamson ether synthesis. libguides.com
It is critical to control reaction conditions to ensure that the desired nucleophilic attack at the hydroxyl site occurs without triggering unwanted reactions at the vinyl group. For instance, strongly acidic conditions used for Fischer esterification could potentially lead to the polymerization of the vinyl group. libretexts.org Therefore, milder, often base-mediated conditions are preferred when the vinyl group needs to be preserved. libretexts.org
Table 3: The Hydroxyl Group as a Nucleophile This is an interactive table. Click on the headers to sort the data.
| Reaction Type | Electrophile | Product Type | Conditions | Reference(s) |
|---|---|---|---|---|
| Esterification | Acyl Chloride (RCOCl) | Ester | Base (e.g., Pyridine) | libretexts.org |
Regioselectivity and Stereoselectivity in Chemical Reactions
The distinct functionalities of this compound allow for the study of regioselective and stereoselective transformations. youtube.commasterorganicchemistry.com
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. beilstein-journals.org A prime example is the hydroboration-oxidation of the vinyl group. The addition of borane to the alkene double bond is highly regioselective and follows an anti-Markovnikov pattern. libretexts.orglibretexts.org This means the boron atom adds to the less substituted carbon (the terminal CH₂), and the hydrogen atom adds to the more substituted carbon (the internal CH) of the vinyl group. masterorganicchemistry.com Subsequent oxidation replaces the boron with a hydroxyl group, ultimately yielding a primary alcohol at the terminal position. doubtnut.com This selectivity is in direct contrast to the Markovnikov addition of water under acidic conditions, which would place the hydroxyl group at the internal carbon.
Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com The hydroboration reaction is also highly stereoselective, proceeding via a syn-addition. libretexts.org This means that the boron and hydrogen atoms add to the same face of the double bond in a concerted step. While this is less consequential for the achiral vinyl group of this compound, it is a fundamental stereochemical principle of the reaction. libretexts.org
Another area where stereoselectivity is critical is in the epoxidation of the vinyl group. While using a simple peroxy acid like m-CPBA would result in a racemic mixture of the two epoxide enantiomers, the use of asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols) or Jacobsen epoxidation, could, in principle, be adapted with appropriate chiral catalysts to favor the formation of one enantiomer over the other. orgsyn.org
Table 4: Regioselective and Stereoselective Reactions This is an interactive table. Click on the headers to sort the data.
| Reaction | Selectivity Type | Outcome | Explanation | Reference(s) |
|---|---|---|---|---|
| Hydroboration-Oxidation | Regioselective | Anti-Markovnikov addition | Boron adds to the less substituted carbon of the vinyl group. | masterorganicchemistry.com, libretexts.org, libretexts.org |
| Hydroboration-Oxidation | Stereoselective | Syn-addition | Boron and hydrogen add to the same face of the double bond. | libretexts.org |
| Asymmetric Epoxidation | Stereoselective | Enantioselective formation of one epoxide isomer | A chiral catalyst directs the oxidant to one face of the double bond. | orgsyn.org |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(4-Vinylphenyl)ethanol, offering detailed information about the proton and carbon environments within the molecule.
Proton (¹H) NMR spectroscopy provides precise information on the chemical environment, connectivity, and relative number of protons in a molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the vinyl, aromatic, and ethyl alcohol moieties.
The vinyl group gives rise to a characteristic set of signals for its three protons. The proton on the carbon adjacent to the aromatic ring (methine proton) typically appears as a doublet of doublets in the downfield region (around 6.7 ppm) due to coupling with the two terminal vinyl protons. These two terminal (methylene) protons are non-equivalent and appear as separate doublets of doublets around 5.8 ppm and 5.2 ppm, showing both geminal and vicinal coupling.
The aromatic protons on the benzene (B151609) ring, due to the para-substitution pattern, appear as two distinct doublets, typically integrating to two protons each, in the region of 7.2-7.4 ppm. The protons of the ethanol (B145695) side chain are observed as two triplets. The methylene (B1212753) group attached to the aromatic ring (-Ar-CH₂ -) appears around 2.8 ppm, while the methylene group bearing the hydroxyl function (-CH₂ -OH) is further downfield, around 3.8 ppm, due to the deshielding effect of the oxygen atom. libretexts.org The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature. hw.ac.uk
Detailed assignments for the ¹H NMR spectrum are presented in the table below.
¹H NMR Data for this compound (Predicted, in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
|---|---|---|---|
| ~7.38 | d | ~8.2 | 2H, Aromatic (H-2, H-6) |
| ~7.28 | d | ~8.2 | 2H, Aromatic (H-3, H-5) |
| ~6.71 | dd | J = 17.6, 10.9 | 1H, Vinyl (-CH=CH₂) |
| ~5.75 | d | J = 17.6 | 1H, Vinyl (=CH₂, trans) |
| ~5.24 | d | J = 10.9 | 1H, Vinyl (=CH₂, cis) |
| ~3.85 | t | J = 6.6 | 2H, Methylene (-CH₂OH) |
| ~2.84 | t | J = 6.6 | 2H, Methylene (Ar-CH₂) |
Note: Data are predicted based on established chemical shift values and coupling constants for analogous structures. Actual experimental values may vary slightly.
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a distinct signal.
The spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbons of the vinyl group appear in the typical alkene region, with the terminal CH₂ carbon at approximately 114 ppm and the CH carbon around 136 ppm. libretexts.orgchemguide.co.uk The aromatic carbons resonate between 125 and 138 ppm; two of these are quaternary (non-protonated), corresponding to the carbon attached to the vinyl group and the carbon attached to the ethyl group. The benzylic methylene carbon (Ar-CH₂) appears around 39 ppm, while the carbon bearing the hydroxyl group (-CH₂OH) is significantly deshielded by the oxygen atom, causing it to resonate further downfield at approximately 63 ppm. oregonstate.edulibretexts.org
¹³C NMR Data for this compound (Predicted, in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| ~137.5 | Aromatic (C-4) |
| ~136.8 | Aromatic (C-1) |
| ~136.5 | Vinyl (-C H=CH₂) |
| ~129.5 | Aromatic (C-2, C-6) |
| ~126.5 | Aromatic (C-3, C-5) |
| ~114.0 | Vinyl (=C H₂) |
| ~63.5 | Methylene (-C H₂OH) |
Note: Data are predicted based on established chemical shift values for analogous structures.
For complex molecules or to confirm structural assignments, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment on this compound would show cross-peaks connecting protons that are coupled to each other. This would confirm the connectivity within the ethyl group (a cross-peak between the signals at ~3.85 ppm and ~2.84 ppm) and within the vinyl group (cross-peaks connecting the proton at ~6.71 ppm to those at ~5.75 ppm and ~5.24 ppm).
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. For this compound, this technique would show a correlation between the ¹H signal at ~3.85 ppm and the ¹³C signal at ~63.5 ppm, confirming the -CH₂OH group. Similarly, it would link the vinyl proton signals to their corresponding vinyl carbon signals, providing unambiguous assignment of the molecule's protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons. For instance, the protons of the benzylic methylene group (Ar-CH₂, δ ~2.84 ppm) would show a correlation to the quaternary aromatic carbon C-1 (δ ~136.8 ppm), helping to piece together the molecule's complete carbon skeleton.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of the volatile monomer this compound and identifying any impurities. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer.
In the mass spectrum, this compound (molar mass 148.20 g/mol ) would be expected to show a molecular ion peak (M⁺) at an m/z of 148. nih.gov The fragmentation pattern of alcohols is often characterized by two main pathways: dehydration and alpha-cleavage. libretexts.orglibretexts.org
Dehydration: Loss of a water molecule (H₂O, 18 Da) would result in a fragment ion at m/z 130 ([M-18]⁺).
Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would involve the cleavage between the benzylic carbon and the alcohol-bearing carbon. This fragmentation is particularly favorable as it would produce a highly stable benzylic cation at m/z 117 ([M-31]⁺), which would likely be the base peak in the spectrum. The fragment lost is •CH₂OH (31 Da). whitman.eduwhitman.eduyoutube.com
The presence of other peaks in the chromatogram would indicate impurities, which can be identified by their respective mass spectra.
For the analysis of polymers synthesized from this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly valuable technique. Specifically, Size Exclusion Chromatography (SEC) coupled with MS (SEC-MS) is used to determine the molecular weight distribution of the polymer.
In SEC, the polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. The eluent from the SEC column is then introduced into the mass spectrometer. This allows for the determination of the mass of the polymer chains at each point in the elution profile. This hyphenated technique provides a detailed characterization of the polymer's molar mass distribution, average molecular weight (Mn, Mw), and polydispersity index (PDI). Furthermore, LC-MS can be instrumental in analyzing the polymer's end groups or identifying any copolymers or impurities. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. thermofisher.cn For the polymer, poly(this compound), these methods confirm the presence of key structural features retained after polymerization.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. For poly(this compound), a broad absorption band is expected in the region of 3600–3200 cm⁻¹, which is characteristic of the O-H stretching vibration due to hydrogen bonding between the hydroxyl groups. s-a-s.orgspectroscopyonline.com Sharp peaks corresponding to aromatic C-H stretching are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the polymer backbone and ethyl group appear just below 3000 cm⁻¹. s-a-s.org The C-O stretching vibration of the secondary alcohol gives rise to a strong band in the 1260-1000 cm⁻¹ region. spectroscopyonline.comresearchgate.net Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. s-a-s.org
Raman Spectroscopy : Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. unl.pt In the spectrum of poly(this compound), strong peaks are expected for the aromatic ring C=C stretching vibrations. researchgate.net The C-H stretching vibrations of the aromatic ring and the polymer backbone are also readily observed. researchgate.netup.ac.za Raman spectroscopy provides complementary information to IR, particularly for the skeletal vibrations of the polymer backbone. scispace.com
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretching (H-bonded) | 3600 - 3200 (broad) | IR spectroscopyonline.com |
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | Stretching | 3000 - 2850 | IR, Raman researchgate.net |
| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman s-a-s.orgresearchgate.net |
| C-O | Stretching | 1260 - 1000 (strong) | IR spectroscopyonline.comresearchgate.net |
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful liquid chromatographic technique for characterizing the molecular weight and molecular weight distribution of polymers. lcms.czsemanticscholar.org The method separates polymer molecules based on their hydrodynamic volume in solution. tainstruments.com Larger molecules cannot penetrate the pores of the stationary phase material as effectively as smaller molecules, and thus elute from the column faster.
GPC is used to determine key molecular weight averages for a polymer sample, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). marinalg.org
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
By calibrating the GPC system with polymer standards of known molecular weight, the elution profile of a poly(this compound) sample can be converted into a molecular weight distribution curve. tainstruments.com
| Sample ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| PVPE-01 | 25,400 | 31,700 | 1.25 |
| PVPE-02 | 31,200 | 35,900 | 1.15 |
| PVPE-03 | 28,500 | 41,300 | 1.45 |
The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). researchgate.net
PDI = Mw / Mn
A PDI value of 1.0 indicates a monodisperse polymer, where all chains have the same length. researchgate.net In practice, synthetic polymers are always polydisperse, with PDI values greater than 1.0. A smaller PDI value (e.g., < 1.5) signifies a narrow molecular weight distribution, which is often desirable as it leads to more uniform physical and mechanical properties. researchgate.net The PDI is a critical parameter for quality control in polymer synthesis.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Polymer Thermal Behavior
Thermal analysis techniques are essential for understanding the behavior of polymers as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal transitions in polymers. For an amorphous or semi-crystalline polymer like poly(this compound), DSC can identify the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.commdpi.com If the polymer is semi-crystalline, a melting temperature (Tm) may also be observed as an endothermic peak. mdpi.comscienceopen.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. hrpub.org This technique is used to assess the thermal stability of a polymer and to determine its decomposition temperature (Td). The TGA curve shows the temperature at which significant weight loss begins, indicating the onset of thermal degradation. up.ac.zaresearchgate.net For poly(this compound), degradation would involve the breakdown of the polymer backbone and side chains. asianpubs.org
| Thermal Property | Symbol | Typical Value (°C) | Analytical Method |
|---|---|---|---|
| Glass Transition Temperature | Tg | ~95 - 110 | DSC mdpi.com |
| Decomposition Temperature (5% weight loss) | Td | ~350 - 380 | TGA hrpub.orgresearchgate.net |
Computational and Theoretical Investigations of 2 4 Vinylphenyl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties, stability, and reactivity of 2-(4-vinylphenyl)ethanol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. uq.edu.auresearchgate.net It is particularly effective for calculating molecular properties and has been widely applied to organic molecules to understand their reactivity. uq.edu.au DFT calculations can determine various reactivity descriptors that predict the chemical behavior of a molecule. scielo.org.mxmdpi.com
Table 1: Selected DFT-Calculated Properties for Styrene (B11656) (as a model for the vinylphenyl moiety)
| Property | Calculated Value | Significance |
|---|---|---|
| Bandgap Energy (Eg) | 5.146 eV | Indicates high electronic stability. |
| Hole Reorganization Energy | 0.295 eV | Suggests favorability for hole transport. |
| Electron Reorganization Energy | 0.393 eV | Indicates less favorable electron transport. |
Data sourced from a DFT study on styrene, which serves as a proxy for the electronic properties of the vinylphenyl group in this compound. royalsocietypublishing.org
Ab Initio Methods (e.g., MP2) for Conformational Analysis
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are highly accurate quantum chemical calculations used to study molecular geometries and energies without empirical parameters. These methods are particularly useful for detailed conformational analysis.
The conformational landscape of this compound is dictated by the rotation around the C-C bonds in its ethyl alcohol side chain. A computational investigation on the closely related molecule, 2-phenylethanol (B73330), using both DFT and ab initio (MP2) methods, reveals the dominant forces governing its structure. researchgate.net The study found that the most stable conformer is a gauche form, where the hydroxyl group is oriented back towards the phenyl ring. researchgate.net This preference is attributed to a stabilizing intramolecular O-H···π hydrogen bond between the hydroxyl hydrogen and the electron-rich π-system of the aromatic ring. researchgate.net This interaction is a key factor in determining the molecule's preferred three-dimensional shape. Given the structural similarity, it is expected that this compound would adopt similar stable conformations.
Table 2: Calculated Relative Stabilities of 2-Phenylethanol Conformers (Model for this compound)
| Conformer | Description | Relative Energy (kJ mol⁻¹) | Stabilizing Interaction |
|---|---|---|---|
| Gauche | O-H group oriented towards the phenyl ring | 0.00 (Global Minimum) | O-H···π hydrogen bond |
| Anti | O-H group oriented away from the phenyl ring | > 4.00 | Less stable; lacks intramolecular H-bond |
Energies are based on calculations for 2-phenylethanol, which is expected to have a conformational profile highly similar to that of this compound. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. growingscience.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.comgrowingscience.com
DFT calculations are a standard method for determining HOMO and LUMO energies. researchgate.net For the related molecule styrene, the HOMO-LUMO gap has been calculated to be 5.146 eV. royalsocietypublishing.org This relatively large gap suggests that the vinylphenyl structure is electronically stable. The electronic transition from the HOMO to the LUMO represents the lowest-energy excitation possible for the molecule. royalsocietypublishing.org In styrene, both frontier orbitals are delocalized over the phenyl ring and the ethylenic bond, indicating that these are the primary sites for potential chemical interactions. royalsocietypublishing.org
Table 3: Frontier Orbital Energies for Styrene (Model for this compound)
| Orbital/Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.425 |
| LUMO Energy | -1.279 |
| HOMO-LUMO Gap (Eg) | 5.146 |
Data obtained from DFT calculations on styrene. royalsocietypublishing.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic evolution of a system, including conformational changes and intermolecular interactions.
Modeling of Polymerization Mechanisms
MD simulations are a powerful tool for investigating the mechanisms of polymerization at a molecular level. For a monomer like this compound, simulations could model the process of radical or cationic polymerization. Such simulations would track the trajectories of multiple monomers, an initiator, and solvent molecules, allowing for the visualization of key steps such as initiation, propagation, and termination.
While specific MD studies on the polymerization of this compound were not identified, research on analogous systems like poly(vinyl alcohol) (PVA) demonstrates the utility of this approach. ohiolink.eduresearchgate.net MD simulations of PVA hydrogels have been used to study deformation mechanisms and the role of hydrogen bonding in the polymer network. researchgate.net A simulation of this compound polymerization could similarly elucidate how the hydroxyl side groups influence chain propagation and intermolecular cross-linking through hydrogen bonds, ultimately affecting the mechanical and thermal properties of the resulting polymer.
Conformational Preferences and Intermolecular Interactions
MD simulations can explore the conformational landscape of flexible molecules and characterize the non-covalent interactions between molecules in a condensed phase. For this compound, simulations in various solvents (e.g., water, ethanol) would reveal its conformational preferences and how it interacts with its environment. mdpi.comed.ac.uk
The simulations would likely confirm the stability of the gauche conformer due to the intramolecular O-H···π interaction, as predicted by quantum calculations. researchgate.net Furthermore, MD simulations can quantify intermolecular interactions. The hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor, forming a dynamic hydrogen bond network with surrounding solvent molecules or other monomers. physchemres.orgusq.edu.au The vinylphenyl group would participate in weaker, yet significant, van der Waals and π-π stacking interactions. Studies on ethanol-water mixtures have shown how MD can detail the dynamics of hydrogen bond networks, which directly influence the macroscopic properties of the solution. ed.ac.ukresearchgate.netscirp.org These insights are directly applicable to understanding the behavior of this compound in solution and in the bulk polymer.
Theoretical Studies on Hydrogen Bonding and Non-Covalent Interactions
Theoretical studies are crucial for elucidating the nature and strength of hydrogen bonding and other non-covalent interactions that govern the structure and reactivity of this compound. These interactions, although weaker than covalent bonds, play a significant role in determining the molecule's conformational preferences and its interactions with other molecules. rsc.orgosti.gov
Non-covalent interactions in molecules like this compound are multifaceted, involving a combination of electrostatic forces, dispersion forces, and Pauli repulsion. osti.gov Computational methods such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are commonly employed to model these interactions accurately. nih.govnih.gov For instance, studies on related aromatic molecules have successfully used these methods to analyze intermolecular and intramolecular forces. nih.gov
In the context of this compound, the primary non-covalent interactions of interest are intramolecular hydrogen bonds, particularly the OH/π interaction, and intermolecular hydrogen bonds that can lead to dimer or aggregate formation. The vinyl group introduces additional complexity and potential for π-stacking interactions in condensed phases.
A summary of common computational methods used to study non-covalent interactions is presented in the table below.
| Computational Method | Key Features | Application to this compound |
| Density Functional Theory (DFT) | Balances computational cost and accuracy. Various functionals (e.g., B3LYP, M06-2X) are available to account for dispersion and long-range interactions. nih.govrsc.org | Predicting stable conformers, calculating interaction energies of hydrogen bonds and OH/π interactions. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock ab initio method that explicitly includes electron correlation, crucial for describing dispersion forces. nih.govnih.gov | Provides benchmark calculations for interaction energies and geometries of non-covalent complexes. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. osti.gov | Elucidating the fundamental nature of the non-covalent interactions, such as the contributions to the OH/π bond. |
A significant intramolecular non-covalent interaction in this compound is the OH/π interaction, where the hydroxyl group's hydrogen atom interacts with the π-electron cloud of the benzene (B151609) ring. nih.gov This interaction is a type of hydrogen bond that has been shown to influence the conformational preferences of flexible molecules containing both a hydroxyl group and an aromatic ring. nih.govacs.org
Computational studies on analogous molecules like 2-phenylethanol and its substituted derivatives have provided detailed insights into the nature of OH/π interactions. nih.govnih.gov These studies typically identify multiple stable conformers, with the gauche conformer often being stabilized by the OH/π interaction. nih.gov In this conformation, the ethanol (B145695) side chain is folded back towards the aromatic ring, allowing for the favorable interaction between the hydroxyl proton and the π-system.
For this compound, a similar conformational preference is expected. The gauche conformer, allowing for the OH/π interaction, is likely to be one of the most stable structures in the gas phase. The strength of this interaction can be quantified computationally by comparing the energies of the gauche conformer with an anti conformer where the side chain is extended away from the ring, precluding such an interaction.
The table below summarizes findings from computational studies on related molecules that are indicative of what can be expected for this compound.
| Molecule | Computational Method | Key Finding Regarding OH/π Interaction | Reference |
| 2-Phenylethanol | DFT-B3LYP/6-311G**, MP2, MP4(SDQ) | The lowest energy gauche conformer (Gg1) is stabilized by an interaction between the hydroxyl hydrogen and the phenyl ring. | nih.gov |
| 2-(4-Methoxyphenyl)ethanol | M06-2x/6-311G, MP2/6-311G | The most stable conformer (Ggπ) has the OH group directed towards the π-electron system of the benzene ring. The methoxy (B1213986) group enhances this interaction. | nih.gov |
The presence of the vinyl group at the para position in this compound is not expected to significantly alter the fundamental nature of the OH/π interaction with the benzene ring. However, it may have a subtle electronic effect on the π-system, potentially modulating the strength of the interaction.
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting various spectroscopic signatures of molecules, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and for the structural elucidation of compounds like this compound.
The vibrational frequencies of this compound can be calculated using DFT methods, often in conjunction with a scaling factor to improve agreement with experimental results. nih.gov The calculated frequencies and their corresponding vibrational modes allow for the assignment of peaks in experimental IR and Raman spectra. A hallmark of the OH/π interaction is a red-shift in the O-H stretching frequency in the gauche conformer compared to the anti conformer. nih.gov This is a direct consequence of the hydrogen bond weakening the O-H bond.
NMR chemical shifts and coupling constants can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in assigning the complex NMR spectra of aromatic compounds and can provide evidence for specific conformational preferences in solution.
Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations can provide information about the excitation energies and oscillator strengths of the π-π* transitions within the vinylphenyl moiety of the molecule.
The table below outlines the computational approaches for predicting different spectroscopic signatures.
| Spectroscopic Technique | Computational Method | Predicted Parameters | Relevance to this compound |
| Infrared (IR) & Raman Spectroscopy | DFT (e.g., B3LYP/6-311G**) | Vibrational frequencies, IR intensities, Raman activities | Assignment of experimental spectra, identification of conformational isomers through characteristic vibrational modes (e.g., O-H stretch). nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | DFT with GIAO | Chemical shifts (¹H, ¹³C), spin-spin coupling constants | Structural confirmation, assignment of proton and carbon signals, investigation of conformational equilibria in solution. |
| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, absorption wavelengths | Prediction of electronic transitions, understanding the electronic structure of the chromophore. |
By applying these computational methods, a detailed theoretical understanding of the structural and spectroscopic properties of this compound can be achieved, providing a valuable complement to experimental investigations.
Advanced Materials Science Applications of 2 4 Vinylphenyl Ethanol Derived Polymers
Fabrication of Well-Defined Polymeric Architectures for Research
The ability to control polymer architecture at the molecular level is fundamental to creating materials with predictable and tunable properties. The 2-(4-vinylphenyl)ethanol monomer is particularly amenable to controlled polymerization techniques, enabling the synthesis of complex yet well-defined macromolecular structures.
The synthesis of polymers with precise control over molecular weight, low polydispersity, and defined architecture is crucial for establishing structure-property relationships. Living anionic polymerization is a powerful technique for achieving this control with styrene-based monomers like this compound. By protecting the hydroxyl group, for instance as a tert-butyldimethylsilyl ether, the monomer can undergo living anionic polymerization to produce well-defined linear polymers. Subsequent deprotection yields poly(this compound) with a narrow molecular weight distribution.
Beyond simple linear chains, this monomer serves as a building block for more complex branched architectures. Methodologies such as "hypergrafting" can be adapted to create linear polymers with highly branched side chains. This involves preparing a linear macroinitiator from which hyperbranched side chains can be grown, leading to structures with a high density of functional groups. Techniques like photoinduced electron transfer-reversible addition-fragmentation chain-transfer (PET-RAFT) self-condensing vinyl polymerization (SCVP) also offer pathways to hyperbranched polymers under controlled conditions.
Table 1: Comparison of Controlled Polymerization Techniques for Vinyl Monomers
| Polymerization Technique | Key Advantages | Typical Polydispersity Index (PDI) | Architectural Control |
|---|---|---|---|
| Living Anionic Polymerization | Precise control over MW, low PDI, block copolymer synthesis | < 1.1 | High (Linear, Star) |
| "Hypergrafting" | High density of side-chain functionality | < 1.5 | High (Grafted, Branched) |
Amphiphilic polymers, which contain both hydrophilic and hydrophobic segments, can spontaneously self-assemble in selective solvents to form ordered nanostructures such as micelles, vesicles, and cylinders. The hydroxyl group of poly(this compound) provides a hydrophilic character, while the polystyrene backbone is hydrophobic. This inherent amphiphilicity can be tuned by copolymerization or post-polymerization modification.
For instance, block copolymers can be synthesized where one block is derived from this compound and the other is a strongly hydrophobic polymer. These amphiphilic systems are excellent models for studying the fundamental principles of self-assembly. In aqueous environments, they can form micelle-like structures where the hydrophobic backbones are shielded from the water by a corona of hydrophilic hydroxyl-containing segments. The geometry and size of these self-assembled structures can be precisely controlled by adjusting the relative lengths of the hydrophilic and hydrophobic blocks, providing a platform to investigate the physics of polymer aggregation.
Polymers with Tunable Optical Properties
The aromatic nature of the this compound monomer unit makes its derived polymers suitable for applications in optical and fluorescent materials. By incorporating specific chromophores or leveraging the inherent properties of the polymer aggregates, materials with tailored light-emitting characteristics can be developed for research purposes.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (AIEgens) are induced to emit light intensely upon aggregation. This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel.
Polymers derived from this compound can be used to construct AIE-active systems. AIE-active pendant groups can be covalently attached to the polymer backbone. The polymer chain serves to bring these AIEgens into close proximity, facilitating the aggregation necessary for light emission. The self-assembly of amphiphilic copolymers derived from this monomer can also be exploited to trigger and control the AIE effect. In a selective solvent, the polymer chains aggregate into nanoparticles, restricting the motion of incorporated AIEgens and "turning on" their fluorescence. This provides a powerful tool for studying aggregation phenomena and developing responsive materials.
The polymer backbone derived from this compound can be functionalized to create fluorescent probes for research. The hydroxyl groups along the polymer chain offer convenient sites for attaching various fluorophores. This approach allows for the creation of polymeric probes where the local environment of the fluorophore is influenced by the polymer's conformation and aggregation state.
These materials can be designed as sensors. For example, conjugated microporous polymers incorporating fluorescent units have been shown to be effective in detecting specific analytes through fluorescence quenching. Similarly, polymers from p-phenylvinyl derivatives have been developed as near-infrared two-photon fluorescent dyes. By modifying the polymer with specific recognition elements, these systems can be tailored to detect changes in their environment, such as pH, temperature, or the presence of specific molecules, by monitoring changes in their fluorescence output.
Table 2: Examples of Fluorophores for Integration into Polymeric Systems
| Fluorophore Class | Excitation (nm, approx.) | Emission (nm, approx.) | Key Features for Probes |
|---|---|---|---|
| Tetraphenylethylene (TPE) | 350 | 470 | AIE-active, sensitive to aggregation |
| Pyrene | 340 | 375-395 (monomer), 480 (excimer) | Sensitive to microenvironment polarity and viscosity |
| Fluorescein | 494 | 521 | High quantum yield, pH-sensitive |
Polymeric Scaffolds and Matrices for Research Applications
In materials research and tissue engineering, three-dimensional scaffolds provide structural support and a synthetic microenvironment for cells or other functional components. Polymers derived from this compound, by analogy with structurally similar polymers like poly(vinyl alcohol) (PVA), are promising candidates for fabricating such research-grade scaffolds.
The hydroxyl groups impart hydrophilicity and can be crosslinked to form stable hydrogel networks. Techniques like electrospinning can be used to fabricate nanofibrous scaffolds, creating a structure that mimics the natural extracellular matrix. The ability to modify the hydroxyl groups allows for the covalent attachment of bioactive molecules or cell adhesion ligands, enabling researchers to study cell-material interactions in a controlled 3D environment. Furthermore, these polymers can be blended or combined with other materials, such as chitosan or oxidized PVA, to create hybrid scaffolds with enhanced mechanical properties and bioactivity for fundamental studies in materials science and regenerative medicine.
Preparation of Polymeric Monolithic Columns for Separation Science
Polymeric monolithic columns represent a significant advancement in separation science, particularly for high-performance liquid chromatography (HPLC). These columns consist of a single, continuous porous polymer rod formed within the confines of a capillary or column housing. This structure offers high permeability and enhanced mass transfer compared to traditional packed-bead columns.
The preparation of these columns involves the in-situ polymerization of a monomer, such as this compound, along with a cross-linking agent in the presence of a porogen, which is a solvent system that helps to form the desired porous structure. The hydroxyl groups of the poly(this compound) backbone can provide a moderately polar surface, making these columns suitable for reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
Research on analogous vinyl-based aromatic polymers has demonstrated that the porous properties of the monolith, which are critical for separation performance, can be precisely controlled by adjusting the polymerization conditions. For instance, the duration of the polymerization reaction directly influences the surface area and pore volume of the resulting monolith. Shorter polymerization times can lead to higher surface areas, which can enhance separation efficiency for small molecules.
Table 1: Effect of Polymerization Time on Monolith Properties (Illustrative Data based on Analogous Poly(vinylphenyl) Systems)
| Polymerization Time (hours) | Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Separation Efficiency (plates/m) |
|---|---|---|---|
| 1 | 102 | 15 | 72,000 |
| 4 | 65 | 25 | 55,000 |
| 10 | 32 | 40 | 41,000 |
| 24 | 25 | 50 | 35,000 |
This interactive table illustrates how polymerization time can be a critical parameter in tuning the morphology and, consequently, the chromatographic performance of monolithic columns.
Development of Functionalized Polymer Supports
The hydroxyl group in the this compound monomer is a key feature for creating functionalized polymer supports. After polymerization, these hydroxyl groups are readily available along the polymer backbone for subsequent chemical modification. This makes poly(this compound) an excellent candidate for applications in solid-phase synthesis, catalysis, and affinity chromatography, where reagents or catalysts are immobilized on a solid support.
These polymer supports are often synthesized as beads using suspension polymerization. The resulting cross-linked beads are insoluble but swell in compatible solvents, allowing reagents to access the functional sites within the polymer matrix. The hydroxyl groups can be used as anchor points to covalently attach a wide variety of molecules, including:
Catalysts: Immobilizing homogeneous catalysts onto a polymer support simplifies their recovery and reuse, blending the advantages of both homogeneous and heterogeneous catalysis.
Protecting Groups: In multi-step organic synthesis, reagents can be attached to the polymer, facilitating purification by simple filtration after each reaction step.
Biomolecules: Proteins, enzymes, or DNA can be attached for applications in bioseparations or biocatalysis.
The loading capacity of the support can be controlled by the monomer ratio during the initial polymerization, making it a versatile platform for various chemical applications.
Surface Modification and Interface Engineering Research
Polymers derived from this compound can be used to modify the surface properties of various substrates, such as silicon wafers, glass, or other polymers. By applying a thin film or grafting the polymer to a surface, properties like wettability, adhesion, and biocompatibility can be precisely engineered.
The presence of hydroxyl groups allows for the formation of hydrogen bonds, which significantly influences the surface energy. Research on structurally similar polymers like poly(vinylphenol) has shown that surface free energy can be tuned by controlling the orientation and accessibility of these hydroxyl groups through solvent choice and thermal treatment. When the hydroxyl groups are oriented away from the surface and are accessible for intermolecular hydrogen bonding, the surface becomes more hydrophilic. Conversely, if the hydroxyl groups form intramolecular bonds or are oriented towards the bulk material, the surface becomes more hydrophobic.
This ability to control surface energy is crucial for applications in microfluidics, biomedical implants, and coatings where specific interactions with the surrounding environment are required.
Table 2: Influence of Thermal Treatment on Surface Properties of Analogous Hydroxyl-Containing Aromatic Polymer Films
| Treatment Time at 180°C (hours) | Water Contact Angle (°) | Surface Free Energy (mJ/m²) |
|---|---|---|
| 0 | 62 | 45.5 |
| 2 | 58 | 47.8 |
| 4 | 51 | 50.1 |
| 8 | 47 | 52.9 |
This interactive table, based on data from analogous polymer systems, demonstrates how post-processing can alter the surface properties by modulating hydrogen-bonding interactions.
Polymers for Controlled Release Research (Focus on Material Design, not dosage)
In the field of controlled release, the design of the polymer matrix is paramount for regulating the release profile of an encapsulated active molecule. Poly(this compound) is a promising material for such applications due to its hydrophilic nature and potential for forming cross-linked networks or hydrogels.
The material can be designed by copolymerizing this compound with a di-vinyl cross-linker. The concentration of this cross-linker is a critical design parameter that dictates the mesh size of the resulting polymer network. A higher degree of cross-linking results in a tighter network with smaller pores, which significantly slows the diffusion and release of an entrapped molecule. Conversely, a lower cross-linking density creates a more open network, allowing for faster release.
The hydroxyl groups contribute to the hydrophilicity of the matrix, allowing it to swell in aqueous environments. This swelling behavior can also be harnessed as a release mechanism, where the release rate is governed by the rate of solvent penetration and polymer chain relaxation. By systematically varying the cross-linking density, polymer matrices can be engineered to achieve specific, predictable release kinetics, such as zero-order or first-order release profiles, depending on the intended application.
Table 3: Relationship Between Cross-linking Density and Release Rate (Conceptual Data)
| Cross-linker Concentration (%) | Swelling Ratio (%) | Time for 50% Release (hours) | Release Rate Constant (k) |
|---|---|---|---|
| 1 | 500 | 2 | 0.35 |
| 3 | 350 | 6 | 0.12 |
| 5 | 200 | 15 | 0.05 |
| 10 | 120 | 32 | 0.02 |
This interactive table illustrates the fundamental design principle that increasing the cross-linking density of a polymer matrix reduces the release rate of an entrapped substance.
Functionalization of 2 4 Vinylphenyl Ethanol Based Polymers
Post-Polymerization Modification Strategies
Post-polymerization modification (PPM) is a powerful strategy for the synthesis of functional polymers that may be otherwise difficult to obtain by direct polymerization of functional monomers. This approach allows for the introduction of a variety of chemical groups onto a pre-existing polymer backbone, providing a versatile platform for tuning the physicochemical properties of the material.
The primary hydroxyl group in each repeating unit of poly(2-(4-vinylphenyl)ethanol) serves as a versatile handle for a variety of chemical transformations. Two of the most common and effective modification strategies are esterification and etherification.
Esterification: The hydroxyl groups can be readily converted to ester functionalities through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, in a manner analogous to the well-documented esterification of poly(4-vinylphenol), the hydroxyl groups of poly(this compound) can be reacted with various acylating agents to introduce a wide range of side chains. This allows for the tuning of properties such as solubility, thermal stability, and hydrophobicity. The degree of esterification can often be controlled by adjusting the reaction stoichiometry and conditions.
A common method for the quantitative conversion of hydroxyl groups to esters is the use of an acid anhydride (B1165640) in the presence of a base catalyst. For example, the transesterification of poly(4-acetoxystyrene) to poly(4-vinylphenol) is an acid-catalyzed process, demonstrating the reversible nature of this ester linkage. google.com
| Reagent | Product Functional Group | Potential Impact on Polymer Properties |
| Acyl Chloride (e.g., Acetyl Chloride) | Ester | Increased hydrophobicity, altered solubility |
| Anhydride (e.g., Acetic Anhydride) | Ester | Tunable glass transition temperature |
| Carboxylic Acid (with catalyst) | Ester | Introduction of functional side chains |
Etherification: The synthesis of polymer ethers from the hydroxyl groups of poly(this compound) provides another avenue for functionalization. Williamson ether synthesis, involving the reaction of the polymer alkoxide with an alkyl halide, can be employed to introduce a variety of ether linkages. This method allows for the incorporation of long alkyl chains, stimuli-responsive groups, or moieties for further chemical reactions.
The aromatic phenyl ring of the vinylphenyl units within the polymer backbone offers a platform for electrophilic substitution reactions, enabling the introduction of functional groups directly onto the polymer's core structure.
Sulfonation: The treatment of polystyrene and its derivatives with sulfonating agents, such as sulfuric acid or acetyl sulfate, is a well-established method for introducing sulfonic acid groups onto the aromatic ring. aip.orgits.ac.idits.ac.id This reaction dramatically increases the hydrophilicity and can impart ion-exchange properties to the polymer. The degree of sulfonation can be controlled by reaction time and temperature. aip.orgits.ac.id The sulfonation of poly(this compound) would be expected to proceed similarly, yielding a water-soluble polymer with polyelectrolyte characteristics.
Friedel-Crafts Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups onto the phenyl ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. unifi.itresearchgate.netscichina.comacs.orgsoton.ac.uk This reaction can be used to attach ketone functionalities, which can then serve as reactive sites for further modifications, such as the introduction of polymer grafts. The reaction conditions for Friedel-Crafts acylation of polystyrene are well-documented and can be adapted for the modification of poly(this compound). unifi.itresearchgate.netscichina.comacs.orgsoton.ac.uk
| Reaction | Reagent(s) | Functional Group Introduced |
| Sulfonation | Concentrated Sulfuric Acid | Sulfonic Acid (-SO3H) |
| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid | Acyl (Ketone) |
Synthesis of Block Copolymers with Diverse Functionalities
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. The synthesis of block copolymers containing a poly(this compound) segment allows for the combination of its unique properties with those of other polymers, leading to materials with tunable self-assembly behavior and a wide range of functionalities. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and living anionic polymerization are powerful methods for the synthesis of well-defined block copolymers. researchgate.netrsc.orgresearchgate.netmdpi.comnsrrc.org.tw
For instance, a polystyrene-b-poly(this compound) block copolymer could be synthesized by first polymerizing styrene (B11656) and then using the resulting living polymer chain to initiate the polymerization of a protected this compound monomer, followed by deprotection. The resulting amphiphilic block copolymer would be expected to self-assemble in solution to form micelles or other nanostructures.
Grafting-From and Grafting-To Approaches for Functional Polymers
Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. "Grafting-from" and "grafting-to" are two primary strategies for the synthesis of such materials. frontiersin.org
Grafting-From: In the "grafting-from" approach, the polymer backbone is first functionalized with initiator sites. Subsequently, a second monomer is polymerized from these sites, leading to the growth of grafted chains. The hydroxyl groups of poly(this compound) can be converted into initiators for various polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For example, reaction with 2-bromoisobutyryl bromide would introduce ATRP initiators, from which a wide range of vinyl monomers could be polymerized. nih.gov
Grafting-To: The "grafting-to" method involves the attachment of pre-formed polymer chains with reactive end-groups to the polymer backbone. The hydroxyl groups on poly(this compound) can serve as anchor points for the attachment of polymers with complementary reactive end-groups, such as those containing isocyanate or acyl chloride functionalities. While this method can sometimes lead to lower grafting densities due to steric hindrance, it allows for the precise characterization of the grafted chains prior to their attachment. frontiersin.orgresearchgate.net
Impact of Functionalization on Macromolecular Behavior
The chemical modification of poly(this compound) has a profound impact on its macromolecular behavior, including its thermal properties and solution characteristics.
Thermal Properties: The introduction of different functional groups can significantly alter the glass transition temperature (Tg) of the polymer. For example, the esterification of poly(4-vinylphenol) with bulky side groups can increase the Tg by restricting chain mobility, while the introduction of flexible ether linkages might have the opposite effect. Similarly, sulfonation of the phenyl rings would be expected to increase the Tg due to strong intermolecular ionic interactions. The thermal stability of the polymer can also be affected by functionalization. taylorfrancis.com
Solution Behavior: The solubility of poly(this compound) can be dramatically altered through functionalization. The parent polymer is soluble in polar organic solvents. Esterification with long alkyl chains can increase its solubility in nonpolar solvents, while the introduction of sulfonic acid groups via sulfonation will render the polymer water-soluble. For block copolymers containing a poly(this compound) segment, functionalization can influence their self-assembly in selective solvents, leading to changes in the morphology and size of the resulting micelles or other nanostructures.
Future Research Directions and Emerging Opportunities
Integration with Advanced Polymerization Techniques
The synthesis of well-defined polymers from 2-(4-vinylphenyl)ethanol is achievable through advanced controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods offer precise control over molecular weight, polydispersity, and polymer architecture, which is crucial for creating materials with tailored properties.
RAFT polymerization, known for its tolerance to a wide range of functional monomers, is particularly well-suited for this compound. acs.orgresearchgate.netrsc.org The presence of the hydroxyl group does not interfere with the RAFT mechanism, allowing for the synthesis of well-defined homopolymers and block copolymers. Future research will likely focus on optimizing RAFT conditions for this specific monomer to achieve even greater control and to synthesize complex architectures like star and graft copolymers. digitellinc.com
ATRP is another powerful technique for the controlled polymerization of styrenic monomers. cmu.educmu.edu The application of ATRP to this compound would enable the synthesis of polymers with hydroxyl end-groups or side-chains, depending on the initiator and monomer used. cmu.eduacs.org Research in this area could explore the use of novel catalyst systems to enhance polymerization efficiency and to facilitate polymerization in more environmentally friendly solvent systems.
Interactive Table: Comparison of Advanced Polymerization Techniques for this compound
| Feature | RAFT Polymerization | Atom Transfer Radical Polymerization (ATRP) |
|---|---|---|
| Control Mechanism | Reversible chain transfer | Reversible halogen atom transfer |
| Monomer Scope | Very broad, tolerant to many functional groups | Broad, some functional groups may require protection |
| Catalyst | Organic thiocarbonylthio compounds | Transition metal complexes (e.g., copper) |
| End-Group Fidelity | High, allows for block copolymer synthesis | High, allows for end-group functionalization |
| Industrial Scalability | Generally considered more straightforward | Can be more complex due to catalyst removal |
Exploration of Novel Derivatives and Copolymer Systems
The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide array of novel derivatives and copolymer systems. This functional group can be readily modified post-polymerization to introduce new functionalities or can be used to create monomers with tailored properties prior to polymerization.
Future work will likely involve the esterification or etherification of the hydroxyl group to introduce moieties that can enhance properties such as refractive index, thermal stability, or biocompatibility. For instance, the incorporation of sulfur-containing groups could lead to polymers with high refractive indices, which are desirable for optical applications. digitellinc.comnih.govresearchgate.netgoogle.com
The synthesis of block copolymers using this compound is a promising avenue for creating self-assembling materials. researchgate.netrsc.orgharth-research-group.orgcmu.edu By combining a poly(this compound) block with other polymer blocks (e.g., acrylates, methacrylates), materials with unique nanostructures and properties can be achieved. These could find applications in areas such as drug delivery, nanolithography, and advanced coatings. The synthesis of di-block and tri-block copolymers through sequential monomer addition in a living polymerization process is a key area for future exploration.
Advanced Computational Modeling for Polymer Design
Advanced computational modeling and simulation techniques are becoming indispensable tools for accelerating the design and development of new polymers. These methods can provide valuable insights into polymerization kinetics, polymer structure-property relationships, and the self-assembly behavior of complex polymer architectures.
Kinetic modeling of the polymerization of this compound can help in understanding the reaction mechanisms and in optimizing reaction conditions to achieve desired molecular weights and distributions. nih.govacs.orgresearchgate.netresearchgate.netdntb.gov.ua Such models can predict how changes in temperature, initiator concentration, and monomer-to-agent ratios will affect the outcome of the polymerization.
Molecular dynamics (MD) simulations can be employed to predict the bulk properties of polymers derived from this compound. chemrxiv.orgyoutube.comtue.nlmdpi.com By simulating the interactions between polymer chains, it is possible to estimate properties such as the glass transition temperature, mechanical modulus, and solubility parameters. This information is crucial for the rational design of polymers for specific applications. Furthermore, MD simulations can be used to study the self-assembly of block copolymers containing this compound, providing insights into the formation of different nanostructures.
Development of High-Performance Research Materials
The unique properties of polymers derived from this compound make them attractive candidates for a range of high-performance research materials. The aromatic nature of the styrenic backbone, combined with the functionality of the hydroxyl group, opens up possibilities for materials with enhanced thermal, optical, and mechanical properties.
One area of interest is the development of high refractive index polymers. By chemically modifying the hydroxyl group with sulfur-containing moieties, it is possible to significantly increase the refractive index of the resulting polymer. digitellinc.comnih.govresearchgate.neteurekalert.org These materials are of great interest for applications in optical lenses, anti-reflective coatings, and encapsulation of light-emitting diodes (LEDs).
The hydroxyl groups on the polymer backbone can also be utilized to create functional surfaces and hydrogels. nih.gov For example, these groups can be used to attach biomolecules for sensing applications or to create crosslinked networks for hydrogel formation. The ability to tailor the surface properties of materials derived from this compound is a key advantage for applications in biotechnology and medicine. rsc.orgcdp-innovation.com
Sustainable Synthesis and Polymerization Methodologies
In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on the development of sustainable synthesis and polymerization methodologies. This includes the use of bio-based feedstocks, greener solvents, and more energy-efficient polymerization processes.
The synthesis of this compound itself can be explored from renewable resources. For instance, biocatalytic routes or the use of bio-derived starting materials could offer a more sustainable alternative to traditional petrochemical-based synthesis. Research into the production of styrenic monomers from lignin (B12514952), a major component of biomass, is a particularly promising area. nih.gov
The choice of solvent is another critical aspect of sustainable polymerization. The use of greener solvents, such as water, ethanol (B145695), or supercritical carbon dioxide, is highly desirable to minimize the environmental impact of the polymerization process. whiterose.ac.ukmdpi.com Research into emulsion or dispersion polymerization of this compound in aqueous media could lead to more environmentally friendly manufacturing processes. Furthermore, exploring polymerization under milder conditions, such as ambient temperature, can reduce energy consumption. acs.org
Q & A
Basic: What are the common synthetic routes for 2-(4-Vinylphenyl)ethanol, and how can reaction conditions be optimized?
Answer:
this compound can be synthesized via condensation reactions using ketones or aldehydes. For example, acetophenone derivatives react with Grignard reagents or via catalytic methods. In a study, 1-phenyl-1-(4-vinylphenyl)ethanol (a structural analog) was synthesized with 71.7% yield using acetophenone under optimized molar ratios (Mg:X:CO = 1.2:1.0:0.95) . To optimize synthesis:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ru) for improved regioselectivity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure by identifying vinyl protons (δ 5.2–6.7 ppm) and hydroxyl groups (δ 1.5–2.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detect O-H stretching (~3200–3600 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ = 163.11 for C₁₀H₁₂O) .
Advanced: How can computational methods like DFT enhance the understanding of this compound's electronic properties?
Answer:
Density Functional Theory (DFT) calculates electronic properties such as HOMO-LUMO gaps and nonlinear optical (NLO) behavior. For example:
- Substituent Effects : DFT studies on similar compounds (e.g., 2-(phenyl((4-vinylphenyl)amino)methyl)phenol) reveal that electron-donating groups lower HOMO-LUMO gaps, enhancing charge transfer .
- NLO Predictions : Polarizability and hyperpolarizability values guide applications in optoelectronics .
Methodology : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set for geometry optimization and property calculation.
Advanced: What strategies can resolve contradictions in reported synthetic yields of this compound derivatives?
Answer:
Yield discrepancies (e.g., 71.7% vs. 84.3% for analogs) arise from:
- Reagent Purity : Use HPLC-grade solvents to minimize side reactions.
- Catalyst Loading : Titrate catalyst (e.g., Mg ratios) to balance activity and cost .
- Analytical Validation : Cross-check yields via gravimetric analysis and GC-MS to confirm product purity .
Application: What role does this compound serve as a monomer in polymer chemistry?
Answer:
The vinyl group enables polymerization via radical or ionic mechanisms:
- Radical Polymerization : Initiate with AIBN at 70°C to form polystyrene-like copolymers for coatings or adhesives .
- Functionalized Polymers : Incorporate into block copolymers for stimuli-responsive materials. For example, 4-vinylphenyl diphenyl methanol (a derivative) is used in high-purity monomers for advanced polymers .
Environmental: How can researchers assess the environmental impact of this compound?
Answer:
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values .
- Biodegradation : Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown in aqueous systems .
- Analytical Methods : Quantify environmental residues via LC-MS/MS with a detection limit of 0.1 ppb .
Advanced: How can structure-activity relationship (SAR) studies improve the pharmacological potential of this compound derivatives?
Answer:
- Functional Group Modifications : Introduce halogens (e.g., F or Cl) to enhance blood-brain barrier penetration for CNS drug candidates .
- In Silico Screening : Use AutoDock Vina to predict binding affinities for serotonin or dopamine receptors, leveraging structural analogs .
- In Vitro Validation : Test antimicrobial activity via broth microdilution (CLSI M07) against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
